5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole
Overview
Description
5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole is a synthetic organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a chloro group, a cyclohexylsulfanyl group, and a methylphenylsulfonyl group attached to the thiazole ring. It is used in various scientific research applications due to its unique chemical properties.
Scientific Research Applications
5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 2-aminothiazole with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction forms an intermediate sulfonamide, which is then treated with cyclohexylthiol and a chlorinating agent like thionyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in the presence of a base.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dechlorinated thiazole.
Substitution: Formation of substituted thiazole derivatives.
Mechanism of Action
The mechanism of action of 5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of the thiazole ring and the sulfonyl groups may allow the compound to bind to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole: Unique due to the combination of chloro, cyclohexylsulfanyl, and methylphenylsulfonyl groups.
2-Aminothiazole: Lacks the sulfonyl and cyclohexylsulfanyl groups, making it less complex.
4-Methylbenzenesulfonyl chloride: Used as a reagent in the synthesis of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Properties
IUPAC Name |
5-chloro-2-cyclohexylsulfanyl-4-(4-methylphenyl)sulfonyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S3/c1-11-7-9-13(10-8-11)23(19,20)15-14(17)22-16(18-15)21-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOAUFVTBLGZFW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SC3CCCCC3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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